molecular formula C12H15NO2 B016957 4-methyl-3-oxo-N-phenylpentanamide CAS No. 124401-38-3

4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B016957
CAS RN: 124401-38-3
M. Wt: 205.25 g/mol
InChI Key: ADHRFDCBLJVNFO-UHFFFAOYSA-N
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Description

4-methyl-3-oxo-N-phenylpentanamide, also known as phenylpentanoic acid, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 115-117°C. This compound was first synthesized in the 1970s and has since become an important building block in the synthesis of other compounds. It is widely used in the pharmaceutical, food, and cosmetic industries due to its unique properties.

Scientific Research Applications

  • Synthesis of Intermediates and Derivatives :

    • Zhou Kai (2010) describes a synthetic route for a key intermediate in atorvastatin with reasonable yield, highlighting its significance in drug synthesis (Zhou, 2010).
    • A. Naidu and G. Sharma (2017) discuss the synthesis of novel impurities in atorvastatin intermediates, contributing to the understanding of its chemical properties (Naidu & Sharma, 2017).
  • Potential Applications in Medical Treatments :

    • Manickam et al. (2019) find that sulfonamidophenylethylamides, a class of compounds including atorvastatin derivatives, show promise as cardiac myosin activators for treating systolic heart failure (Manickam et al., 2019).
    • Yang Hu et al. (2018) demonstrate the potential of using ketoamides like atorvastatin in the efficient synthesis of chiral hydroxy amides, which could benefit anti-hyperlipidemic drug development (Hu et al., 2018).
  • Role in Chemical and Biochemical Reactions :

    • Nomura et al. (1999) note that toluyl esters derived from similar compounds have applications as whitening agents and in weed control (Nomura et al., 1999).
    • A. Dafforn et al. (1976) report that ketone derivatives exhibit inhibitory action against acetylcholinesterase, showing the potential for biochemical applications (Dafforn et al., 1976).

Safety and Hazards

The safety information for 4-methyl-3-oxo-N-phenylpentanamide indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHRFDCBLJVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436892
Record name 4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124401-38-3
Record name 4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A three-necked, 12-L round-bottom flash equipped with a mechanical stirrer, a thermometer and set up for distillation is charged with 2.6 L of toluene, 1.73 kg (12 mol) of methyl 4-methyl-3-oxopentanoate and 72 g (1.18 mol) of ethylene diamine. The mixture is heated to 80° C. and charged with 0.49 kg of aniline. The mixture is brought to reflux and distillation started. After 40 minutes a further 0.245 kg of aniline is charged and at 40 minute intervals a further two portions of aniline (0.245 and 0.25 kg) are charged. Distillation is continued for a further one to five hours until a total of 985 mL of solvent is removed. The solution is stirred at room temperature for 16 hours and a further 550 mL of solvent is removed by vacuum distillation (using approximately 85 mm Hg). The mixture is cooled and 2 L of water is charged to provide an oil. The mixture is warmed to 40° C. and a further 1.0 L of water is charged. Seven hundred milliliters of toluene-water mixture is removed by vacuum distillation (approximately 20 mm Hg). Two liters of water is charged and the mixture is allowed to stand for 10 days. The product is isolated by filtration and washed with three portions of hexane. Drying in vacuo gives 1.7 kg of 4-methyl-3-oxo-N-phenylpentanamide as a hydrate; mp 46.5°-58.8° C.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
reactant
Reaction Step Two
Quantity
1.73 kg
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0.49 kg
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three-necked, 12 L round bottom flask equipped with a mechanical stirrer, a thermometer, and set up for distillation was charged with 2.6 L of toluene, 1.73 kg (12 mol) of methyl 4-methyl-3-oxopentanoate and 72 g (1.18 mol) of ethylenediamine. The mixture was heated to 80° C. and charged with 0.49 kg of aniline. The mixture was brought to reflux and distillation was started. After 40 minutes, a further 0.245 kg of aniline was charged and, at 40 minute intervals, a further two portions of aniline (0.245 and 0.25 kg) were charged. Distillation was continued for a further 1 to 5 hours until a total of 985 mL of solvent was removed. The solution was stirred at room temperature for 16 hours, and a further 550 mL of solvent was removed by vacuum distillation (at approximately 85 mm Hg). The mixture was cooled, and 2 L of water was charged to provide an oil. The mixture was warmed to 40° C., and a further 1.0 L of water was charged. Seven hundred milliliters of toluene/water mixture was removed by vacuum distillation (approximately 20 mm Hg). Two liters of water were charged, and the mixture allowed to stand for 10 days. The product was isolated by filtration and washed with three portions of hexane. Drying in vacuo gave 1.7 kg of 4-methyl-3-oxo-N-phenylpentanamide as a hydrate; mp 46.5-58.8° C.
Quantity
2.6 L
Type
reactant
Reaction Step One
Quantity
1.73 kg
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.49 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-methyl-3-oxo-N-phenylpentanamide in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the multi-step synthesis of atorvastatin. [, ] This compound, also known as N-phenyl-isobutyloylacetamide, reacts with other specific molecules to ultimately form the complex structure of atorvastatin.

Q2: Can you describe a specific chemical reaction involving this compound in the context of atorvastatin synthesis?

A2: A study highlighted a concise synthesis of atorvastatin lactone, a precursor to atorvastatin, using this compound. [] The researchers employed a Hantzsch-type three-component reaction under high-speed vibration milling conditions. In this reaction, this compound reacts with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. This is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone.

Q3: Have any novel impurities been identified during the synthesis of this compound?

A3: Yes, researchers have identified and isolated two novel impurities during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, another intermediate in atorvastatin production. [] These impurities are 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. Their structures were characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry.

Q4: Is there structural data available for this compound?

A4: Yes, the molecular formula of this compound is C12H15NO2, and its molecular weight is 205.25 g/mol. [] Further structural insights can be gleaned from the single-crystal X-ray diffraction data available for the compound, revealing its crystal packing and intermolecular interactions.

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